molecular formula C26H20ClN3S B10933087 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

Cat. No.: B10933087
M. Wt: 442.0 g/mol
InChI Key: WAQMKGXQLHKXKJ-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole is a heterocyclic compound that contains both pyrazole and thiazole rings. These types of compounds are known for their diverse pharmacological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole typically involves the reaction of 3,5-bis(4-methylphenyl)-1H-pyrazole with 4-(4-chlorophenyl)-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s structure allows it to interact with various biological pathways, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole is unique due to its combined pyrazole and thiazole rings, which contribute to its diverse pharmacological activities. This combination allows it to interact with multiple biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C26H20ClN3S

Molecular Weight

442.0 g/mol

IUPAC Name

2-[3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

InChI

InChI=1S/C26H20ClN3S/c1-17-3-7-19(8-4-17)23-15-25(21-9-5-18(2)6-10-21)30(29-23)26-28-24(16-31-26)20-11-13-22(27)14-12-20/h3-16H,1-2H3

InChI Key

WAQMKGXQLHKXKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C

Origin of Product

United States

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